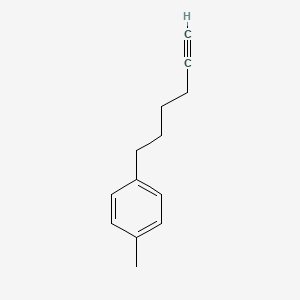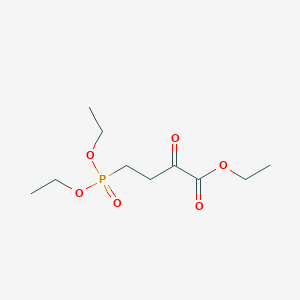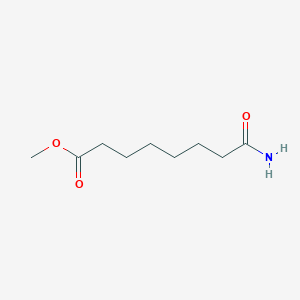
Methyl 8-amino-8-oxooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-amino-8-oxooctanoate is an organic compound with the molecular formula C9H17NO3 It is a derivative of octanoic acid, featuring both an amino group and a keto group on the eighth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 8-amino-8-oxooctanoate can be synthesized through several methods. One common approach involves the reaction of methyl 8-oxooctanoate with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is carried out at elevated temperatures and pressures to facilitate the formation of the amino group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize high-pressure reactors and continuous flow systems to ensure efficient conversion of the starting materials to the desired product. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-amino-8-oxooctanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of methyl 8-amino-8-hydroxyoctanoate.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Methyl 8-oxo-8-oxooctanoate.
Reduction: Methyl 8-amino-8-hydroxyoctanoate.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 8-amino-8-oxooctanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 8-amino-8-oxooctanoate involves its interaction with specific molecular targets and pathways. The amino and keto groups allow the compound to participate in various biochemical reactions, including enzyme catalysis and protein binding. These interactions can modulate cellular processes and influence metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 8-oxooctanoate: Lacks the amino group but shares the keto group.
8-Aminooctanoic acid: Contains an amino group but lacks the ester functionality.
Methyl 8-anilino-8-oxooctanoate: Contains an anilino group instead of an amino group.
Uniqueness
Methyl 8-amino-8-oxooctanoate is unique due to the presence of both an amino group and a keto group on the same carbon atom. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
123865-74-7 |
|---|---|
Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
methyl 8-amino-8-oxooctanoate |
InChI |
InChI=1S/C9H17NO3/c1-13-9(12)7-5-3-2-4-6-8(10)11/h2-7H2,1H3,(H2,10,11) |
InChI Key |
BQBYSJGILRBPLC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Isothiocyanatophenyl)-4-octylbicyclo[2.2.2]octane](/img/structure/B14288448.png)

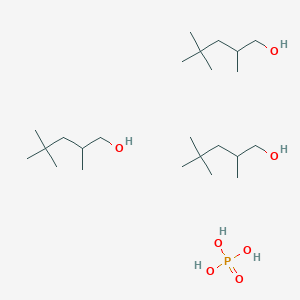
![1-[3,4-Bis(methoxymethoxy)phenyl]-5-hydroxytetradec-1-EN-3-one](/img/structure/B14288467.png)
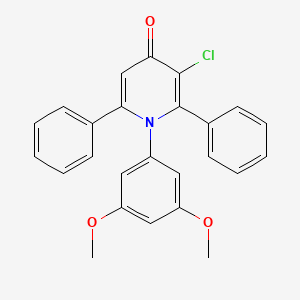
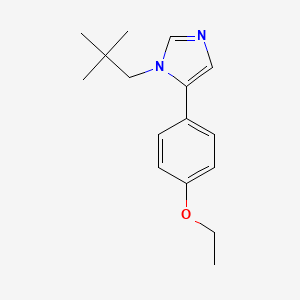
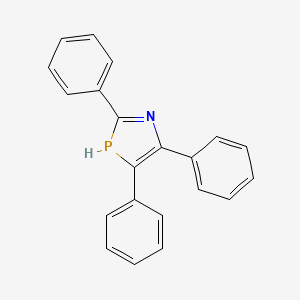
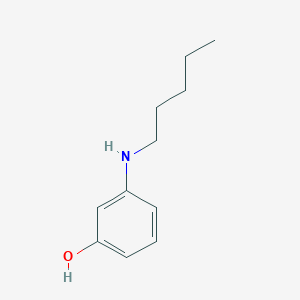
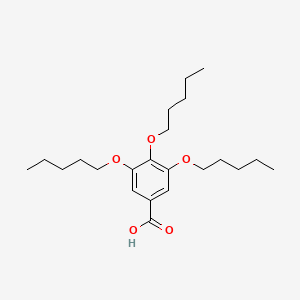
![1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole](/img/structure/B14288507.png)
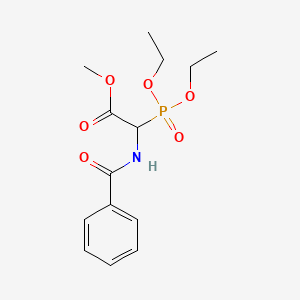
![5-(Octyloxy)-2-[4-(pentyloxy)phenyl]pyrimidine](/img/structure/B14288515.png)
